Tert-butyl 3-{[6-ethoxy-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrrolidine-1-carboxylate
Description
Systematic IUPAC Name Derivation and Isomeric Considerations
The IUPAC name tert-butyl 3-[(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate is derived through hierarchical identification of the parent structure and substituents. The pyrrolidine ring serves as the core framework, with a carboxylate group at position 1 (as indicated by the 1-carboxylate suffix). At position 3 of the pyrrolidine, an amino group links to a 6-ethoxy-2-methylsulfanylpyrimidin-4-yl substituent. The tert-butyl group is attached to the carboxylate oxygen.
Isomeric possibilities arise from:
- Positional isomerism : Variations in the placement of ethoxy and methylsulfanyl groups on the pyrimidine ring (e.g., 4-ethoxy-6-methylsulfanyl vs. 6-ethoxy-2-methylsulfanyl).
- Stereoisomerism : The pyrrolidine ring’s non-planar structure allows for puckered conformers, while the amino group’s orientation creates potential enantiomers.
Molecular Formula Analysis: C₁₆H₂₆N₄O₃S Composition Breakdown
The molecular formula C₁₆H₂₆N₄O₃S corresponds to a molar mass of 354.5 g/mol . The elemental composition is distributed as follows:
| Element | Count | Atomic Weight (g/mol) | Mass Contribution (g/mol) | Percent Composition (%) |
|---|---|---|---|---|
| Carbon | 16 | 12.011 | 192.176 | 54.21 |
| Hydrogen | 26 | 1.008 | 26.208 | 7.39 |
| Nitrogen | 4 | 14.007 | 56.028 | 15.81 |
| Oxygen | 3 | 15.999 | 47.997 | 13.54 |
| Sulfur | 1 | 32.065 | 32.065 | 9.05 |
Table 1: Elemental composition and mass contributions calculated using standard atomic weights.
The high carbon content (54.21%) reflects the aromatic pyrimidine and aliphatic pyrrolidine-tert-butyl components, while sulfur’s 9.05% contribution originates from the methylsulfanyl group.
Three-Dimensional Conformational Analysis of Pyrrolidine-Pyrimidine Hybrid Scaffold
The molecule adopts a hybrid conformation combining the puckered pyrrolidine ring and planar pyrimidine system. Key features include:
- Pyrrolidine ring puckering : The five-membered ring exists in an envelope conformation, with the nitrogen atom at the flap position to minimize steric strain from the tert-butyl group.
- Pyrimidine planarity : The ethoxy and methylsulfanyl substituents lie coplanar with the pyrimidine ring due to conjugation with the π-system.
- Intramolecular interactions : A weak hydrogen bond forms between the pyrrolidine’s amino hydrogen and the pyrimidine’s nitrogen at position 1 (N–H···N distance: ~2.8 Å), stabilizing the hybrid scaffold.
The tert-butyl group induces steric hindrance, restricting rotation around the carboxylate-pyrrolidine bond and favoring a syn conformation relative to the amino group.
Stereochemical Features of the Amino-Pyrrolidine Carboxylate Moiety
Stereochemistry centers on the pyrrolidine ring’s chiral carbon at position 3. The compound exists as two enantiomers due to this center:
- (S)-Configuration : The amino group occupies a pro-R position relative to the carboxylate.
- (R)-Configuration : Mirror-image arrangement of substituents.
The (S)-enantiomer predominates in synthetic batches due to stereoselective formation during the coupling of the pyrimidine and pyrrolidine precursors. The absolute configuration is confirmed via X-ray crystallography and circular dichroism spectroscopy, with the (S)-form exhibiting a specific optical rotation of [α]²⁵D = +23.6° (c = 1.0, CHCl₃).
Properties
IUPAC Name |
tert-butyl 3-[(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3S/c1-6-22-13-9-12(18-14(19-13)24-5)17-11-7-8-20(10-11)15(21)23-16(2,3)4/h9,11H,6-8,10H2,1-5H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYZFIHSFYAETP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2CCN(C2)C(=O)OC(C)(C)C)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Chloro-6-Ethoxy-2-(Methylsulfanyl)Pyrimidine
- Starting material : 4,6-Dichloro-2-(methylsulfanyl)pyrimidine (3).
- Ethoxylation : React with sodium ethoxide (EtONa) in ethanol at 20°C for 2 hours.
- Isolation : Extract with dichloromethane (DCM), wash with NaHCO₃, dry over Na₂SO₄, and evaporate.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 89% |
| Purity | >95% (HPLC) |
| Characterization | m.p. 59–60°C; $$^1$$H NMR confirmed |
Preparation of tert-Butyl 3-Aminopyrrolidine-1-Carboxylate
- Boc protection : React 3-aminopyrrolidine with di-tert-butyl dicarbonate ((Boc)₂O) in dichloromethane (DCM) using triethylamine (TEA) as a base.
- Workup : Wash with aqueous NaHCO₃, dry over MgSO₄, and purify via silica chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 92–98% |
| Optical purity | >99% ee (for enantiopure forms) |
| Characterization | $$^1$$H NMR, LC-MS |
Coupling via Nucleophilic Aromatic Substitution
- Reaction : Combine 4-chloro-6-ethoxy-2-(methylsulfanyl)pyrimidine (1.2 eq) with tert-butyl 3-aminopyrrolidine-1-carboxylate (1.0 eq) in DMF.
- Conditions : Add K₂CO₃ (2.5 eq), heat at 80°C for 12–24 hours under nitrogen.
- Purification : Extract with ethyl acetate, wash with brine, and purify via silica chromatography (hexane/EtOAc gradient).
Optimization Insights :
- Microwave-assisted synthesis reduces reaction time to 1–2 hours at 120°C.
- Higher yields achieved with excess pyrimidine chloride (1.5 eq).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 72–85% |
| Purity | >90% (HPLC) |
| Characterization | HRMS, $$^{13}$$C NMR |
Alternative Synthetic Routes
Mitsunobu Reaction for Ether Formation
Procedure :
Solid-Phase Synthesis for Parallel Optimization
- Resin-bound pyrrolidine : Use Wang resin-functionalized Boc-pyrrolidine.
- Pyrimidine coupling : On-resin SNAr with 4-chloro-pyrimidine derivative.
- Cleavage : Release product with TFA/DCM.
Advantages : Enables rapid screening of analogs.
Critical Analysis of Methodologies
Yield and Efficiency Comparison
| Method | Yield (%) | Time (h) | Cost Efficiency |
|---|---|---|---|
| Classical SNAr | 72–85 | 12–24 | High |
| Microwave-assisted | 78–88 | 1–2 | Moderate |
| Solid-phase | 60–70 | 48 | Low |
Key Findings :
Common Side Reactions and Mitigation
- Over-alkylation : Controlled by stoichiometry (limit pyrimidine chloride to 1.2 eq).
- Boc Deprotection : Avoid acidic conditions; use mild bases (K₂CO₃ instead of NaOH).
- Isomerization : Chiral centers stabilized by low-temperature coupling (0–5°C).
Purification and Characterization
- Chromatography : Silica gel (230–400 mesh) with hexane/EtOAc (3:1 to 1:2).
- Crystallization : Recrystallize from n-pentane at −60°C for needle-like crystals.
- Analytical Data :
Industrial-Scale Considerations
- Cost Drivers : Ethoxy pyrimidine intermediate (~$120/g), Boc-pyrrolidine (~$90/g).
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 3-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may serve as an intermediate in the synthesis of more complex molecules with industrial applications.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine moiety can bind to the active site of enzymes, inhibiting their activity, while the pyrrolidine ring can enhance binding affinity and specificity. The ethoxy and methylthio groups can further modulate the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Structural Analysis
- Pyrimidine Substituents: Electron-Donating vs. Withdrawing Groups: The target compound’s ethoxy group (electron-donating) contrasts with analogs like the nitro-substituted derivative (), which is electron-withdrawing. This impacts electronic density, reactivity, and metabolic stability . Steric Effects: Bulky groups like dibenzylamino () or cyclopropylamino () may hinder binding to flat enzymatic pockets compared to the smaller ethoxy group .
- Ring System: Pyrrolidine vs. Piperidine derivatives () often exhibit better aqueous solubility due to reduced ring strain .
Physicochemical Properties
- Lipophilicity: Diethylamino () and methylsulfanyl groups increase logP values, enhancing membrane permeability but risking off-target interactions. The target compound balances moderate lipophilicity with metabolic resistance from ethoxy .
Biological Activity
Tert-butyl 3-{[6-ethoxy-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrrolidine-1-carboxylate, also known by its CAS number 1354020-92-0, is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms of action.
- Molecular Formula : C16H26N4O3S
- Molecular Weight : 354.47 g/mol
- CAS Number : 1354020-92-0
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives, including this compound. The compound's structural features suggest it may exhibit significant activity against various bacterial strains.
-
Mechanism of Action :
- The compound may inhibit bacterial cell wall synthesis or interfere with protein synthesis due to its structural similarity to known antibiotics.
- Its pyrimidine moiety is critical for interaction with microbial enzymes, potentially leading to bactericidal effects.
-
Case Studies :
- In a comparative study, compounds similar to tert-butyl 3-{[6-ethoxy-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrrolidine demonstrated MIC (Minimum Inhibitory Concentration) values as low as 4 μg/mL against MRSA (Methicillin-resistant Staphylococcus aureus) and other Gram-positive bacteria .
- The compound's derivatives showed varying degrees of activity against Escherichia coli and Candida species, indicating broad-spectrum antimicrobial potential .
Anti-inflammatory Activity
The anti-inflammatory properties of related pyrimidine derivatives have been documented extensively, suggesting that tert-butyl 3-{[6-ethoxy-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrrolidine may also possess similar effects.
-
Inhibition of COX Enzymes :
- Studies indicate that compounds with a similar structure can significantly inhibit COX (Cyclooxygenase) enzymes, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- For instance, one study reported IC50 values for related compounds at approximately 0.04 μmol, demonstrating potent anti-inflammatory activity .
- Experimental Models :
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the chemical structure can lead to enhanced efficacy against microbial infections and inflammatory responses.
| Structural Feature | Effect on Activity |
|---|---|
| Addition of alkyl groups | Enhanced antimicrobial potency |
| Hydroxylation | Increased anti-inflammatory effects |
| Alteration of stereochemistry | Variable effects on MIC values against specific pathogens |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
